2-{2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines a triazoloquinoline moiety with an isoindole-dione framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)-N-(2,4,6-TRI-CL-PH)ACETAMIDE
- **DI-ME 5-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)AC)AMINO)ISOPHTHALATE
Uniqueness
What sets 2(2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ET)1H-ISOINDOLE-1,3(2H)-DIONE apart from similar compounds is its unique combination of the triazoloquinoline and isoindole-dione moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H16N4O2S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N4O2S/c1-13-12-18-22-23-21(25(18)17-9-5-4-6-14(13)17)28-11-10-24-19(26)15-7-2-3-8-16(15)20(24)27/h2-9,12H,10-11H2,1H3 |
InChI Key |
NWJXJEMWLGPXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.